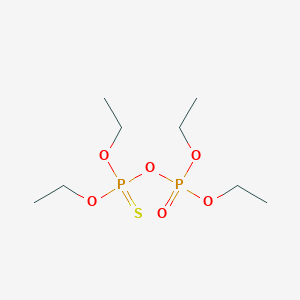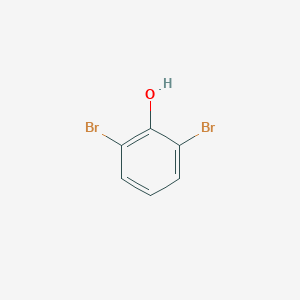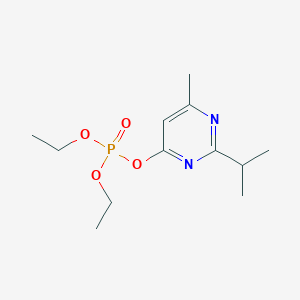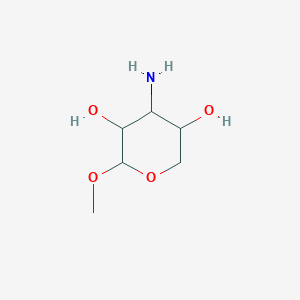
4-Amino-2-methoxyoxane-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methoxyoxane-3,5-diol (AMOD) is a naturally occurring compound found in the fruiting bodies of mushrooms. It has been extensively studied for its potential medicinal properties, particularly in the field of cancer research.
Mecanismo De Acción
The exact mechanism of action of 4-Amino-2-methoxyoxane-3,5-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Amino-2-methoxyoxane-3,5-diol has a number of biochemical and physiological effects, including the ability to modulate the immune system, reduce inflammation, and improve overall cellular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Amino-2-methoxyoxane-3,5-diol in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, its complex synthesis process and limited availability may make it difficult to use in large-scale studies.
Direcciones Futuras
There are a number of potential future directions for research on 4-Amino-2-methoxyoxane-3,5-diol, including further studies on its anti-cancer properties, as well as its potential use in treating other diseases such as autoimmune disorders and viral infections. Additionally, research could focus on developing more efficient synthesis methods for 4-Amino-2-methoxyoxane-3,5-diol, as well as exploring its potential use in combination with other drugs for enhanced therapeutic effects.
Métodos De Síntesis
4-Amino-2-methoxyoxane-3,5-diol can be synthesized through a variety of methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a reductive amination reaction between 4-aminobutanal and 2-methoxyacetaldehyde.
Aplicaciones Científicas De Investigación
4-Amino-2-methoxyoxane-3,5-diol has been studied for its potential anti-cancer properties, particularly in the treatment of leukemia and other blood cancers. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed.
Propiedades
Número CAS |
113564-71-9 |
|---|---|
Nombre del producto |
4-Amino-2-methoxyoxane-3,5-diol |
Fórmula molecular |
C6H13NO4 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
4-amino-2-methoxyoxane-3,5-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(7)3(8)2-11-6/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
AMYVRTUDLUKNNZ-UHFFFAOYSA-N |
SMILES |
COC1C(C(C(CO1)O)N)O |
SMILES canónico |
COC1C(C(C(CO1)O)N)O |
Otros números CAS |
28412-78-4 |
Sinónimos |
Pentopyranoside, methyl 3-amino-3-deoxy- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



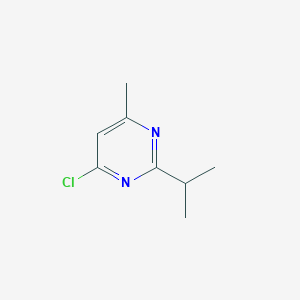
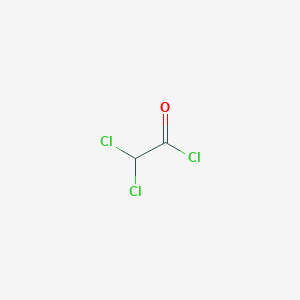
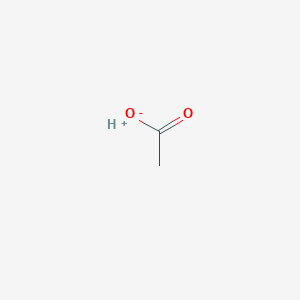
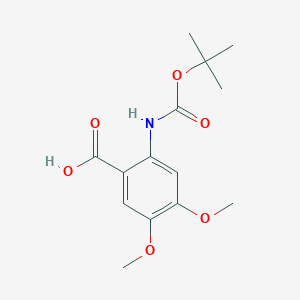
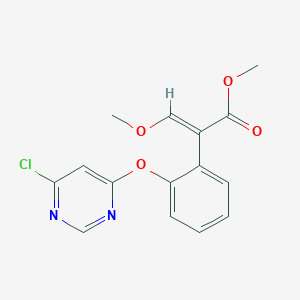
![5-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]-2-furaldehyde](/img/structure/B46650.png)
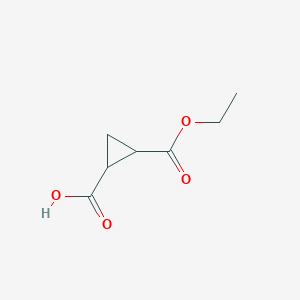
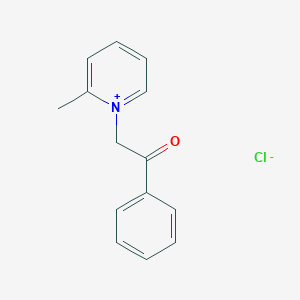
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
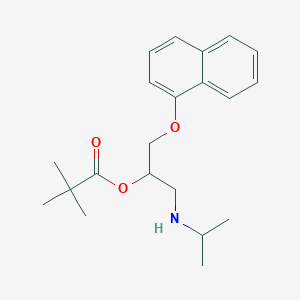
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
